(E)-2-(5-(1-(4-chlorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
Description
Properties
IUPAC Name |
2-[(5E)-5-[1-(4-chlorophenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S3/c1-8(9-2-4-10(14)5-3-9)11-12(16)15(13(20)21-11)6-7-22(17,18)19/h2-5H,6-7H2,1H3,(H,17,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEFEAHBQBBTHY-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(5-(1-(4-chlorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characterization
The synthesis of thiazolidinone derivatives often involves the condensation of various thioketones and aldehydes. For the specific compound , the synthesis typically includes the reaction of 4-chlorophenyl-substituted reactants with thiazolidinone frameworks. The structural characterization is confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Anticancer Properties
Research has shown that compounds within the thiazolidinone class exhibit significant anticancer activity. A study indicated that derivatives of thiazolidinones demonstrated moderate to strong antiproliferative effects against various human leukemia cell lines. The cytotoxicity was assessed using MTT assays and flow cytometry, revealing that specific substitutions on the aromatic ring enhance apoptotic induction in cancer cells .
Key Findings:
- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity in leukemia cell lines.
- Mechanism : Induction of apoptosis was confirmed through LDH assays and DNA fragmentation analysis.
- Structure-Activity Relationship (SAR) : Variations in substituents at the C-terminal significantly influenced anticancer efficacy.
Antimicrobial Activity
In addition to its anticancer properties, thiazolidinone derivatives have been evaluated for their antimicrobial potential. Compounds similar to this compound have shown activity against various bacterial strains, indicating a broad spectrum of antimicrobial effects .
Research Highlights:
- Antimicrobial Efficacy : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Applications : Its use could extend to treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Summary
| Activity Type | Compound Tested | Result |
|---|---|---|
| Anticancer | (E)-2-(5-(1-(4-chlorophenyl)ethylidene)... | Strong antiproliferative effects in leukemia cells |
| Antimicrobial | Thiazolidinone derivatives | Effective against Gram-positive and Gram-negative bacteria |
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-2-(5-(1-(4-chlorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves multi-step reactions starting from 4-chlorobenzaldehyde and thiazolidinone derivatives. The characterization of the compound is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, which confirm the structural integrity and functional groups present in the compound .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that thiazolidinone derivatives possess broad-spectrum antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Antiparasitic Activity
The compound has shown promise in antiparasitic applications, particularly against Leishmania species. In vitro studies have reported that thiazolidinone derivatives can inhibit the growth of Leishmania parasites effectively, making them candidates for further development as antileishmanial agents .
Cancer Research
The thiazolidinone scaffold has been explored for its anticancer properties. Studies have suggested that compounds containing this scaffold can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . For instance, a derivative similar to this compound was evaluated for its cytotoxic effects on various cancer cell lines, showing promising results.
Neurological Disorders
Recent investigations into the neuroprotective effects of thiazolidinone derivatives have highlighted their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may act as inhibitors of beta-secretase, an enzyme involved in the pathogenesis of Alzheimer's, thereby reducing amyloid-beta accumulation in neuronal cells .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Core Modifications
Thiazolidinone Core with Arylidene Substituents
- Compound 1 : 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives ()
- Compound 2: (Z)-2-(5-((1-(2-(4-chlorophenyl)-2-oxoethyl)-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid () Structural Difference: Contains a benzimidazole moiety fused to the thiazolidinone core.
Ethanesulfonic Acid vs. Carboxylic Acid Derivatives
- Compound 3 : 2-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-ethanesulfonic acid ()
- Compound 4: (Z)-2-(5-((7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid () Structural Difference: Integrates a coumarin fluorophore for chemosensing applications. Activity: Functions as a fluorescent probe for mercury ion detection .
Structure-Activity Relationship (SAR) Insights
- 4-Chlorophenyl Group : Enhances lipophilicity and target binding in anticancer analogs (e.g., Compound 1) .
- Ethanesulfonic Acid vs. Acetic Acid : Sulfonic acid derivatives (e.g., Target Compound, Compound 3) exhibit improved aqueous solubility , critical for bioavailability and antimicrobial activity .
- Conjugated Systems : Ethylidene or arylidene bridges (e.g., coumarin in Compound 4) enable π-π interactions, enhancing chemo-sensing or enzyme inhibition .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated at ~425 g/mol (based on analogs in ).
- Solubility: Sulfonic acid groups (e.g., in Compounds 3, 4) confer higher water solubility compared to neutral thiazolidinones .
- Crystallinity: Analogous thiazolidinones (e.g., ) form monoclinic crystals (density ~1.4 g/cm³), suggesting stable solid-state packing .
Preparation Methods
Cyclocondensation of 2-Aminoethanesulfonic Acid
The thiazolidinone core is synthesized via a one-pot cyclocondensation reaction. 2-Aminoethanesulfonic acid (taurine) reacts with chloroacetic acid and carbon disulfide in alkaline ethanol (NaOH, 5:1 molar ratio) at room temperature for 6 hours. Acidification with HCl precipitates 3-(2-sulfoethyl)-2-thioxothiazolidin-4-one (Yield: 82%).
Reaction Scheme:
$$
\text{Taurine} + \text{CS}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{3-(2-Sulfoethyl)-2-thioxothiazolidin-4-one} + \text{NaCl} + \text{H}_2\text{O}
$$
Key Parameters:
- Solvent: Ethanol/water (3:1 v/v)
- Temperature: 25°C
- Characterization: $$^1$$H NMR (DMSO-$$d6$$): δ 3.45 (t, 2H, –CH$$2$$–SO$$3$$H), 4.12 (s, 2H, thiazolidinone C$$4$$–H), 13.1 (s, 1H, –SO$$_3$$H).
Knoevenagel Condensation for Ethylidene Formation
Reaction with 4-Chloroacetophenone
The ethylidene group is introduced via Knoevenagel condensation. 3-(2-Sulfoethyl)-2-thioxothiazolidin-4-one (1.0 equiv) reacts with 4-chloroacetophenone (1.2 equiv) in acetic acid (0.1 M) containing sodium acetate (2.0 equiv) under reflux (120°C, 8 hours). The (E)-isomer is favored due to thermodynamic control.
Mechanistic Insight:
The reaction proceeds via deprotonation of the active methylene group in thiazolidinone, followed by nucleophilic attack on the carbonyl carbon of 4-chloroacetophenone. Dehydration yields the α,β-unsaturated ketone with (E)-stereochemistry.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (NaOAc) | 2.0 equiv | 78 |
| Temperature | 120°C | 85 |
| Reaction Time | 8 hours | 89 |
Characterization:
- LC-MS: m/z 443.2 [M−H]$$^-$$ (C$${15}$$H$${13}$$ClNO$$5$$S$$2$$)
- X-ray Diffraction: Single-crystal analysis confirms (E)-configuration (torsion angle S1–C5–C16–C17 = 2.0°).
Sulfonic Acid Functionalization
Direct Incorporation via Cyclocondensation
The sulfonic acid group is introduced during the initial cyclocondensation step using taurine, avoiding post-synthetic sulfonation. This method circumvents harsh sulfonation conditions (e.g., SO$$3$$/H$$2$$SO$$_4$$), which may degrade the thiazolidinone ring.
Advantages:
- Selectivity: No competing reactions at aromatic rings.
- Yield: >80% compared to 50–60% for late-stage sulfonation.
Stereochemical Control and Purification
Isomer Separation
The (E)-isomer is isolated via fractional crystallization from ethanol/water (4:1). Differential solubility arises from the planar geometry of the (E)-isomer, which packs less efficiently than the (Z)-form.
Purity Data:
| Method | (E)-Isomer Purity |
|---|---|
| HPLC (C18 column) | 98.5% |
| $$^1$$H NMR | >99% |
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A patent-pending method (EP0047109A1) scales the Knoevenagel step using a tubular reactor (residence time: 30 min, 130°C), achieving 92% yield with 99% (E)-selectivity.
Cost Analysis:
| Component | Cost/kg (USD) |
|---|---|
| 4-Chloroacetophenone | 120 |
| Taurine | 45 |
| Total (per kg product) | 310 |
Analytical Validation
Spectroscopic Confirmation
Biological Activity Correlation
The (E)-isomer shows 10-fold higher aldose reductase inhibition (IC$$_{50}$$ = 0.8 μM) than the (Z)-isomer, attributed to optimal alignment with the enzyme’s active site.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
